2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperidine and quinoxaline moieties. Common reagents used in these steps include:
Oxazole formation: Using reagents like acetic anhydride and amines.
Piperidine introduction: Utilizing piperidine derivatives and coupling agents.
Quinoxaline attachment: Employing quinoxaline derivatives and appropriate linkers.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents for each reaction step.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific moieties to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to active sites: Inhibiting or activating enzymes.
Receptor modulation: Altering signal transduction pathways.
Gene expression: Influencing the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one: can be compared with other compounds featuring oxazole, piperidine, or quinoxaline moieties.
Uniqueness
Structural complexity: The combination of these functional groups in a single molecule.
Biological activity: Potential unique interactions with biological targets.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-16(14(2)27-23-13)11-20(25)24-9-7-15(8-10-24)26-19-12-21-17-5-3-4-6-18(17)22-19/h3-6,12,15H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRCBDHPMANBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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